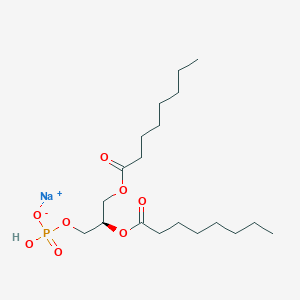

Dioctanoyl fosfatídico ácido sal de sodio

Descripción general

Descripción

Synthesis Analysis

The synthesis of dioctanoyl phosphatidic acid involves creating short-chain diacylphosphatidic acids (such as dihexanoyl-, diheptanoyl-, and dioctanoyl-phosphatidic acid) characterized by their water solubility and ability to form large polydisperse micelles. These micelles exhibit critical micelle concentration (CMC) values and surface properties similar to those of phosphatidylcholine species of corresponding chain lengths, providing insights into the pH effects on protein-phosphatidic acid interactions (Garigapati, Bian, & Roberts, 1995).

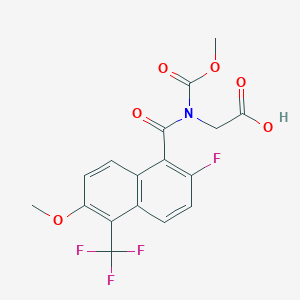

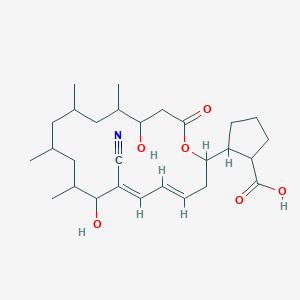

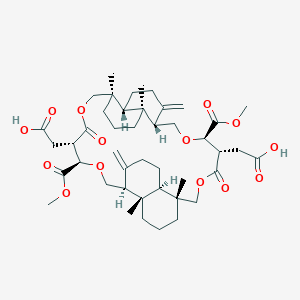

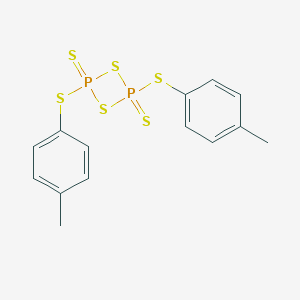

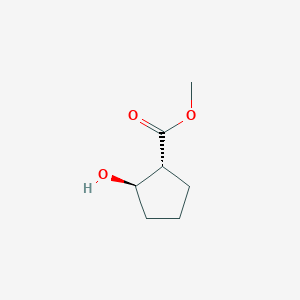

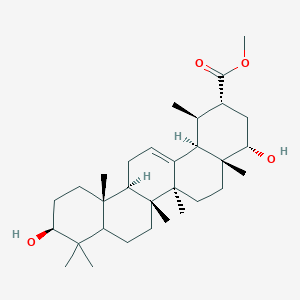

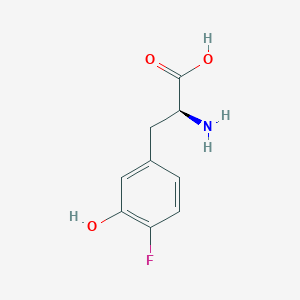

Molecular Structure Analysis

Molecular structure analysis of dioctanoyl phosphatidic acid and its analogs focuses on the glycerol backbone replacements and the formation of cyclopentanoid phosphatidic acid analogs. These structures are characterized using spectroscopic methods, indicating their potential as probes for studying lipid-lipid and protein-lipid interactions (Hancock, Stokes, & Sable, 1977).

Chemical Reactions and Properties

Phosphatidic acid acts as a sodium carrier, undergoing cycles of formation and hydrolysis in membrane processes related to sodium transport. This function highlights its role in cellular mechanisms, particularly in relation to Na+ transfer across membranes (Hokin & Hokin, 1961).

Physical Properties Analysis

The physical properties of dioctanoyl phosphatidic acid, such as micelle formation and water solubility, are crucial for understanding its behavior in biological systems. Studies have shown that dioctanoyl phosphatidic acid aggregates to form micelles, with properties influenced by pH and ionic strength, affecting its interaction with proteins and cell membranes (Esalah, Weber, & Vera, 1999).

Chemical Properties Analysis

Dioctanoyl phosphatidic acid's chemical properties, such as its reactivity and potential as a precursor for further chemical modifications, have been explored through the synthesis of fluorescent and radiolabeled analogs. These analogs facilitate studies on the lipid's role in cellular processes and its interaction with various biomolecules (Longmuir, Martin, & Pagano, 1985).

Aplicaciones Científicas De Investigación

Proliferación de células madre/precursoras neurales (NSC)

Este compuesto se ha utilizado para estudiar sus efectos sobre la proliferación de células madre/precursoras neurales (NSC) . Las NSC son células en el cerebro y la médula espinal que pueden desarrollarse en nuevas neuronas y otros tipos de células. Comprender cómo este compuesto afecta la proliferación de las NSC podría tener implicaciones para los tratamientos de los trastornos neurológicos.

Dinámica de los filamentos de actina

Dioctanoyl fosfatídico ácido sal de sodio se ha utilizado para estudiar los efectos del ácido fosfatídico (PA) sobre la dinámica de los filamentos de actina en las células epidérmicas de las hojas de Arabidopsis thaliana . Los filamentos de actina son componentes cruciales del citoesqueleto, y su dinámica juega un papel clave en la forma de la célula, el movimiento y la división.

Inducción del factor 1α inducible por hipoxia (HIF-1α)

Este compuesto se ha utilizado para tratar células transfectadas con vectores y para verificar la atenuación de la inducción del factor 1α inducible por hipoxia (HIF-1α) en células transfectadas con fosfolipasa D (PLD) por butanol . HIF-1α es un factor de transcripción que responde a los cambios en el oxígeno disponible en el entorno celular, en particular a las disminuciones de oxígeno, o hipoxia.

Permeabilidad celular

This compound es un ácido fosfatídico (PA) permeable a las células . Esto significa que puede cruzar la membrana celular e interactuar con los componentes intracelulares. Esta propiedad lo hace útil en diversas aplicaciones de investigación donde se requiere la administración intracelular del compuesto.

Investigación bioquímica

Debido a sus propiedades, this compound se usa a menudo en la investigación bioquímica, particularmente en estudios que involucran la señalización y el metabolismo lipídico .

Desarrollo de fármacos

Las propiedades únicas de this compound, incluida su permeabilidad celular y sus efectos sobre diversos procesos celulares, lo convierten en un compuesto de interés en la investigación del desarrollo de fármacos .

Mecanismo De Acción

Target of Action

Dioctanoyl phosphatidic acid sodium salt primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is a master regulator of skeletal muscle hypertrophy and is regulated by various signals such as growth factors, energy status, amino acids, and mechanical stimuli .

Mode of Action

Dioctanoyl phosphatidic acid sodium salt, also known as 1,2-Dioctanoyl-sn-glycerol 3-phosphate sodium salt, is a cell-permeable phosphatidic acid (PA) . It modulates mTOR activity by direct binding to its FKBP12-rapamycin binding domain . Additionally, it has been suggested that exogenous PA activates mTORC1 via extracellular conversion to lysophosphatidic acid and subsequent binding to endothelial differentiation gene receptors on the cell surface .

Biochemical Pathways

The production of PA is mediated by multiple biochemical routes. It can be biosynthesized de novo through lysophosphatidic acid acyltransferases (LPAATs) in the glycerol 3-phosphate pathway . PA has been shown to play an important role in mTORC1 activation by mechanical stimulation .

Pharmacokinetics

It is known that it is a powder form compound with a molecular weight of 44645 and is stored at -20°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The action of Dioctanoyl phosphatidic acid sodium salt results in the activation of mTORC1, which controls protein synthesis, specifically the process of protein translation initiation, through its downstream effectors p70 ribosomal protein S6 kinase 1 (p70S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) . This leads to modulation of functions of translation initiation factors and might also promote ribosome biogenesis, resulting in an increase in the translational capacity of the cell .

Action Environment

The action of Dioctanoyl phosphatidic acid sodium salt can be influenced by environmental factors such as salt stress. For instance, it has been used to study its effects on neural stem/precursor cell (NSC) proliferation and the effects of phosphatidic acid (PA) on actin filament dynamics in Arabidopsis thaliana epidermal leaf cells under salt stress .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dioctanoyl phosphatidic acid sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the effects of phosphatidic acid on actin filament dynamics in Arabidopsis thaliana epidermal leaf cells .

Cellular Effects

Dioctanoyl phosphatidic acid sodium salt has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study its effects on neural stem/precursor cell (NSC) proliferation .

Molecular Mechanism

The mechanism of action of Dioctanoyl phosphatidic acid sodium salt involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Dioctanoyl phosphatidic acid sodium salt shows changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been used to verify the attenuation of hypoxia-inducible factor-1α (HIF-1α) induction in phospholipase D (PLD)-transfected cells by butanol .

Propiedades

IUPAC Name |

sodium;[(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/q;+1/p-1/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDNSOYDPUTHKQ-UNTBIKODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6039685 | |

| Record name | Dioctanoyl phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6039685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321883-54-9, 178603-80-0 | |

| Record name | Dioctanoyl phosphatidic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321883549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctanoyl phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6039685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-DIOCTANOYL-SN-GLYCERO-3-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903MB74CQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)

![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)